molecular formula C13H14N4O4S2 B12623869 N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide CAS No. 1046124-79-1

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide

Cat. No.: B12623869
CAS No.: 1046124-79-1
M. Wt: 354.4 g/mol
InChI Key: MSRNNQKHOFSGHZ-QMMMGPOBSA-N
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Description

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The nitrobenzenesulfonamide group is then introduced through nitration and sulfonation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]acetamide
  • **N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide

Uniqueness

Compared to similar compounds, N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is unique due to the presence of both the benzothiazole ring and the nitrobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1046124-79-1

Molecular Formula

C13H14N4O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H14N4O4S2/c14-13-15-9-6-5-8(7-11(9)22-13)16-23(20,21)12-4-2-1-3-10(12)17(18)19/h1-4,8,16H,5-7H2,(H2,14,15)/t8-/m0/s1

InChI Key

MSRNNQKHOFSGHZ-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N

Origin of Product

United States

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